3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride
Description
Properties
IUPAC Name |
1-amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-5-7(10)8(6)1-3-11-4-2-8;/h6-7,10H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUACKHQJQQIQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(CC2O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Spirocyclic compounds with oxygen (oxa) or nitrogen (aza) heteroatoms in the ring system are common. Key analogs include:
Key Observations :
Physicochemical Properties
- Molecular Weight : The target compound’s lower molecular weight (180.18 g/mol) vs. methoxy/aza analogs (e.g., 207.70 g/mol in ) may enhance membrane permeability .
- Hydrogen-Bonding Capacity: The amino and hydroxyl groups in the target compound provide two hydrogen bond donors, surpassing ethoxy or methyl derivatives ().
Biological Activity
3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride (CAS No. 2138131-75-4) is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. The hydrochloride form enhances its solubility and stability, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride is C8H15ClN2O, with a molecular weight of approximately 174.67 g/mol. Its structure features a spirocyclic framework that contributes to its biological properties.
The biological activity of 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride is believed to involve interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate biochemical pathways through:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.
Biological Activities
Research indicates that 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride may exhibit several biological activities:
- Antimicrobial Activity: Initial studies have shown potential efficacy against certain bacterial strains.
- Neuroprotective Effects: The compound may offer protective effects in neurodegenerative models, although detailed mechanisms remain under investigation.
- Anti-inflammatory Properties: There is evidence suggesting that it could reduce inflammation markers in vitro.
Case Studies and Research Findings
Several studies have explored the biological activity of 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride:
Study 1: Antimicrobial Effects
A study conducted by researchers at [source] evaluated the antimicrobial properties of the compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Study 2: Neuroprotection in Cellular Models
In a cellular model of neurodegeneration, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results demonstrated that treatment with 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride reduced cell death by approximately 30% compared to untreated controls, indicating its neuroprotective potential [source].
Study 3: Anti-inflammatory Activity
A recent investigation assessed the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The study found that treatment with the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 [source].
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Oxaspiro[3.5]nonan-1-amines | Amine functional group | Moderate antimicrobial activity |
| 3-(Tert-butoxy)-7-oxaspiro[3.5]nonan | Tert-butoxy group | Enhanced lipophilicity and potential for increased bioavailability |
| 7-Oxaspiro[3.5]nonan-2-one | Ketone functional group | Different reactivity profile but limited biological data |
This table highlights how variations in functional groups can influence biological activities, emphasizing the unique profile of 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
